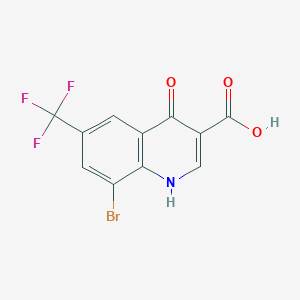
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
説明
“8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Quinoline synthesis involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular formula of “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is C11H5BrF3NO3. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives have been prepared via multi-step reactions . These reactions involve various protocols such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The molecular weight of “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 336.06 g/mol. More specific physical and chemical properties are not available in the retrieved data.科学的研究の応用
Chemical Synthesis and Structural Analysis
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives show diverse chemical reactivity and structural features that are of interest in chemical synthesis. Ukrainets et al. (2013) explored the synthesis and diuretic activity of various quinoline derivatives, highlighting the enhanced diuretic activity of brominated analogs compared to their non-brominated counterparts. Additionally, Klásek et al. (2003) discussed the molecular rearrangement of certain quinoline derivatives, providing insights into the structural transformations and synthesis of novel compounds. These studies contribute to the understanding of the chemical behavior and potential applications of quinoline derivatives in various fields, including medicinal chemistry (Ukrainets, Golik, & Chernenok, 2013), (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antibacterial Activity
Lingaiah et al. (2012) synthesized novel quinoline derivatives with antibacterial properties. They explored the reaction of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester with amino acids, leading to compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This research suggests potential applications of 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid derivatives in developing new antibacterial agents (Lingaiah et al., 2012).
Photochemical and Biomolecular Properties
Bonacorso et al. (2018) reported on the synthesis and photophysical properties of novel quinoline derivatives. The study focused on the interaction of these compounds with ct-DNA, indicating strong binding affinities, which suggests potential applications in the field of molecular biology and drug design. This research highlights the diverse functional capabilities of quinoline derivatives, extending their utility beyond traditional chemical synthesis (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” and similar compounds could involve further exploration of their potential applications in these areas.
特性
IUPAC Name |
8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFAJSMPJMFKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



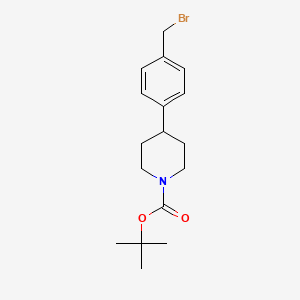
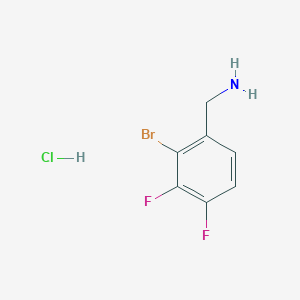
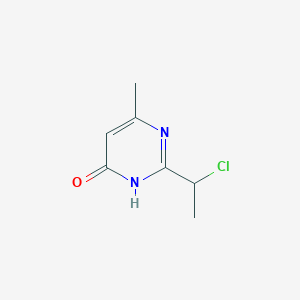
![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)
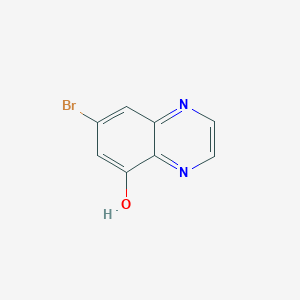
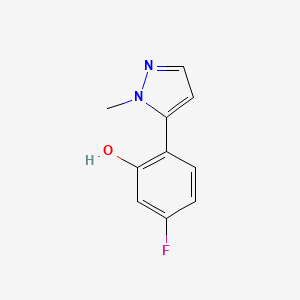
![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)
![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)
![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
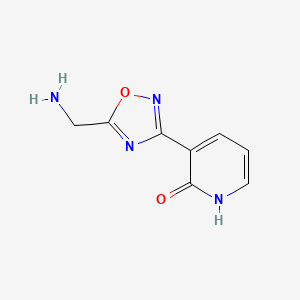
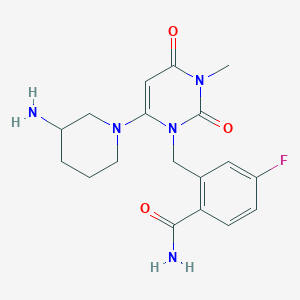
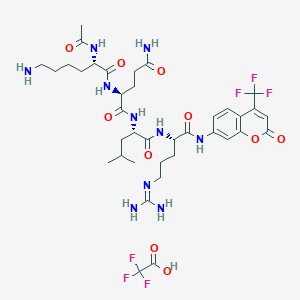
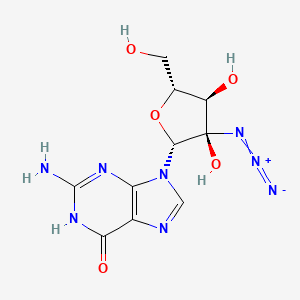
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)